molecular formula C11H13BrFNO B12076370 3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline

3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline

Cat. No.: B12076370
M. Wt: 274.13 g/mol
InChI Key: QEPVBGMPNJJGTJ-UHFFFAOYSA-N
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Description

3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline is an organic compound that features a bromine atom, a fluorine atom, and a cyclobutylmethoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable aniline derivative, followed by the introduction of the cyclobutylmethoxy group and the fluorine atom. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.

    Chemical Biology: It is employed in the study of biological pathways and molecular interactions, particularly in the design of inhibitors and probes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity, while the cyclobutylmethoxy group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-hydroxypyridine: Another brominated compound with different functional groups.

    2-Fluoro-3-bromopyridine: A fluorinated and brominated pyridine derivative.

    3-Bromo-2-(2-chlorovinyl)benzothiophene: A polyhalogenated compound with distinct structural features.

Uniqueness

3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the cyclobutylmethoxy group distinguishes it from other brominated and fluorinated compounds, potentially offering unique reactivity and applications.

Properties

Molecular Formula

C11H13BrFNO

Molecular Weight

274.13 g/mol

IUPAC Name

3-bromo-2-(cyclobutylmethoxy)-5-fluoroaniline

InChI

InChI=1S/C11H13BrFNO/c12-9-4-8(13)5-10(14)11(9)15-6-7-2-1-3-7/h4-5,7H,1-3,6,14H2

InChI Key

QEPVBGMPNJJGTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=C(C=C(C=C2Br)F)N

Origin of Product

United States

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